P1,P4-Bis(5'-adenosyl) tetraphosphate
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Overview
Description
Diadenosine tetraphosphate, commonly known as AP4A, is a dinucleoside polyphosphate composed of two adenosine molecules linked by a chain of four phosphate groups. This compound is ubiquitous in nature, found in organisms ranging from bacteria to humans. AP4A is known for its role as a second messenger in cellular signaling, particularly in response to stress conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: AP4A can be synthesized through enzymatic and chemical methods. Enzymatically, it is produced by aminoacyl-tRNA synthetases in a reaction that requires a divalent cation. This process involves two concerted SN2 reactions . Chemically, AP4A can be synthesized by coupling adenosine monophosphate with adenosine triphosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of AP4A typically involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for AP4A synthesis, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: AP4A undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation. Hydrolysis of AP4A is catalyzed by Nudix hydrolases, which break down the compound into adenosine and adenosine triphosphate . Phosphorylation reactions involve the addition of phosphate groups, while oxidation reactions can modify the adenosine moieties.
Common Reagents and Conditions: Common reagents used in the reactions of AP4A include water (for hydrolysis), adenosine triphosphate (for phosphorylation), and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve physiological pH and temperature, although specific conditions may vary depending on the desired reaction.
Major Products: The major products formed from the reactions of AP4A include adenosine, adenosine triphosphate, and various phosphorylated derivatives. These products play significant roles in cellular metabolism and signaling.
Scientific Research Applications
Chemistry: In chemistry, AP4A is used as a model compound to study nucleotide interactions and enzymatic processes. Its unique structure makes it an ideal candidate for investigating the mechanisms of polyphosphate synthesis and degradation.
Biology: AP4A plays a crucial role in cellular signaling and stress responses. It acts as a second messenger, modulating various biological pathways. For example, AP4A is involved in the regulation of transcription factors such as the microphthalmia-associated transcription factor and upstream stimulatory factor 2 .
Medicine: In medicine, AP4A has potential therapeutic applications due to its role in cellular stress responses. It has been studied for its ability to induce apoptosis in cancer cells and enhance the motility and antigen-presenting ability of dendritic cells .
Industry: In the industrial sector, AP4A is used in biotechnological applications, including the production of genetically engineered microorganisms for the synthesis of nucleotides and nucleotide analogs.
Mechanism of Action
AP4A exerts its effects by binding to specific protein targets and modulating their activity. One of its primary targets is the histidine triad nucleotide-binding protein 1, which is involved in the regulation of transcription factors. By binding to this protein, AP4A releases transcription factors from inhibitory complexes, leading to increased gene expression . Additionally, AP4A can act as a substrate for RNA polymerase, incorporating into RNA as a 5’ cap and enhancing RNA stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AP4A include other dinucleoside polyphosphates such as diadenosine triphosphate (AP3A), diadenosine pentaphosphate (AP5A), and diadenosine hexaphosphate (AP6A). These compounds share a similar structure but differ in the number of phosphate groups linking the adenosine molecules.
Uniqueness: AP4A is unique due to its specific role as a second messenger in cellular signaling. While other dinucleoside polyphosphates also participate in cellular processes, AP4A’s ability to modulate transcription factors and enhance RNA stability sets it apart. Its involvement in stress responses and apoptosis further highlights its distinct biological functions .
Properties
Molecular Formula |
C20H24N10O19P4-4 |
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Molecular Weight |
832.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YOAHKNVSNCMZGQ-XPWFQUROSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Synonyms |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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